7-Bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole

Catalog No.
S13814526
CAS No.
M.F
C9H9BrClN
M. Wt
246.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole

Product Name

7-Bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole

IUPAC Name

7-bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

InChI

InChI=1S/C9H9BrClN/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h4,12H,2-3H2,1H3

InChI Key

YVJNFLBERHCIIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Cl)CCN2)Br

7-Bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The molecular formula for this compound is C9H8BrClNC_9H_8BrClN, and it features both bromine and chlorine substituents, which significantly influence its chemical properties and biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and inflammatory conditions.

, including:

  • Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Reduction Reactions: The compound can be reduced to yield different indole derivatives.
  • Oxidation Reactions: Further oxidation can lead to the formation of more complex structures or derivatives.

Common Reagents and Conditions

  • Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used in polar solvents.
  • Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
  • Oxidation: Potassium permanganate or chromium trioxide are typically employed for oxidation processes.

Research indicates that 7-bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole exhibits notable biological activity. It has been investigated for its potential effects on various biological pathways, particularly in relation to:

  • Anticancer Properties: The compound may inhibit enzymes involved in cell proliferation, suggesting potential use in cancer therapies.
  • Neuroprotective Effects: It has been studied for its ability to interact with neurological pathways, which could be beneficial in treating neurodegenerative diseases.

The presence of halogen substituents enhances its binding affinity to specific molecular targets, contributing to its biological efficacy.

The synthesis of 7-bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions:

  • Halogenation of Indole Derivatives:
    • Indole is brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 7-position.
  • Chlorination:
    • The brominated indole is chlorinated using chlorine gas or thionyl chloride to introduce the chlorine atom at the 4-position.
  • Formation of Dihydro Structure:
    • The final step involves converting the indole ring into the dihydro form through reduction or oxidation processes using suitable reagents.

These methods allow for precise control over the substitution patterns on the indole core.

7-Bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals aimed at treating neurological disorders and inflammation.
  • Biological Studies: Researchers utilize this compound to explore the biological activity of indole derivatives and their interactions with enzymes and receptors.
  • Material Science: Investigated for potential applications in developing organic semiconductors and advanced materials.

Studies on 7-bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole have focused on its interactions with specific molecular targets. The halogen substituents enhance its binding affinity and selectivity towards certain enzymes or receptors. For instance, it may modulate pathways related to inflammation or cancer cell proliferation, providing insights into its therapeutic potential.

Similar Compounds

  • 7-Bromo-2,3-dihydro-1H-indole: Lacks the chlorine substituent.
  • 4-Chloro-2,3-dihydro-1H-indole: Lacks the bromine substituent.
  • 2,3-Dihydro-1H-indole: Lacks both halogen substituents.

Uniqueness

The unique combination of both bromine and chlorine atoms in 7-bromo-4-chloro-5-methyl-2,3-dihydro-1H-indole distinguishes it from its analogs. These substituents significantly alter its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry. The presence of these halogens enhances its pharmacological properties compared to similar compounds lacking such substitutions.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

244.96069 g/mol

Monoisotopic Mass

244.96069 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types